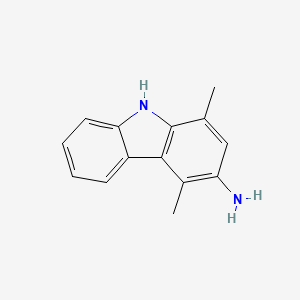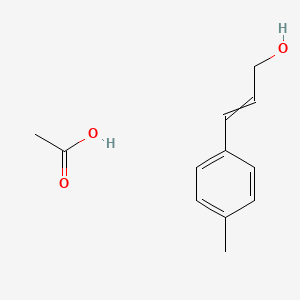
Octadeca-6,10,12-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-6,10,12-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by an 18-carbon unbranched backbone with three double bonds. This compound is one of the many structural and configurational isomers of octadecatrienoic acid, which differ in the position of the double bonds along the backbone and their cis or trans configuration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-6,10,12-trienoic acid can be achieved through various methods. One common approach involves the enzymatic oxidation of γ-linolenic acid (6Z,9Z,12Z-octadeca-6,9,12-trienoic acid) in the red alga Lithothamnion corallioides. This process leads to the formation of (6Z,8E,10E,12Z)-octadeca-6,8,10,12-tetraenoic acid and (11R,6Z,9Z,12Z)-hydroxyoctadeca-6,9,12-trienoic acid as the main products .
Industrial Production Methods
large-scale preparation of similar compounds, such as (9Z,12E)-[1-(13)C]-octadeca-9,12-dienoic acid, involves multi-step synthesis processes that can be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Octadeca-6,10,12-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation, where hydrogen gas is used in the presence of a catalyst to reduce the double bonds.
Substitution: Substitution reactions can occur at the double bonds, where reagents such as halogens or other nucleophiles replace hydrogen atoms.
Major Products
The major products formed from these reactions include tetraenoic acids, hydroxy acids, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Octadeca-6,10,12-trienoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of octadeca-6,10,12-trienoic acid involves its incorporation into cellular membranes and its role in modulating gene expression. It can influence the expression of genes involved in fatty acid metabolism and inflammation . The compound is also a precursor for the synthesis of eicosanoids, which have various physiological effects, including anti-inflammatory and anti-atherogenic properties .
Comparación Con Compuestos Similares
Octadeca-6,10,12-trienoic acid is similar to other octadecatrienoic acids, such as:
α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils and known for its health benefits.
γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil and used for its anti-inflammatory properties.
Pinolenic acid (5Z,9Z,12Z): Found in pine seed oils.
Columbinic acid (5E,9Z,12Z): Found in Thalictrum seed oils.
α-Eleostearic acid (9Z,11E,13E): The main component of tung oil.
This compound is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
109241-60-3 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
octadeca-6,10,12-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9,12-13H,2-5,10-11,14-17H2,1H3,(H,19,20) |
Clave InChI |
JVXOCQRVBGITPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CCCC=CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
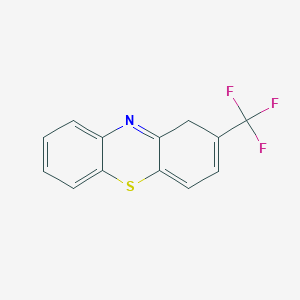
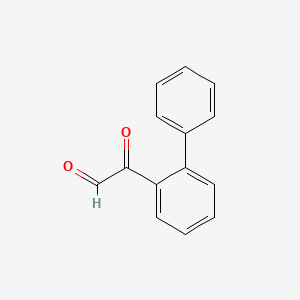


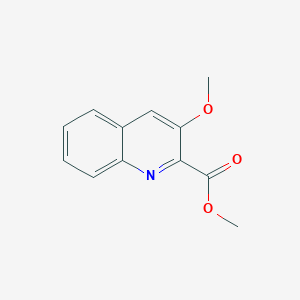
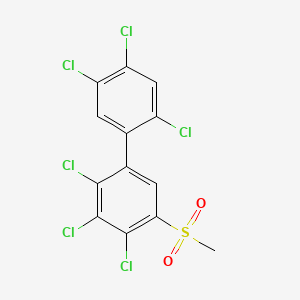
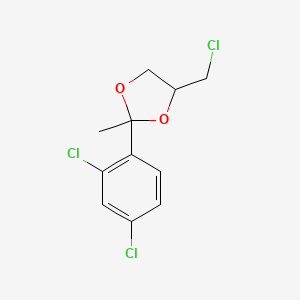
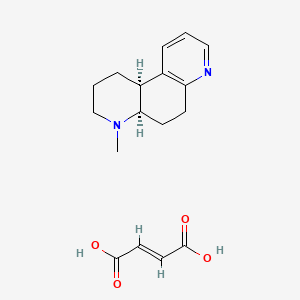
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
